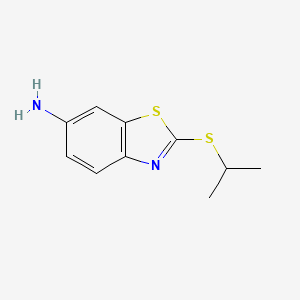

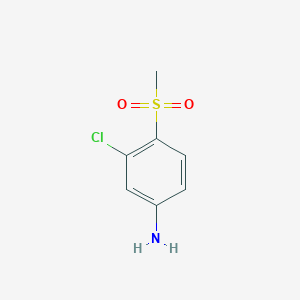

2-(Isopropylthio)-1,3-benzothiazol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about its discovery or synthesis .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under certain conditions or with certain reagents .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. It may also involve studying how these properties change under different conditions .Scientific Research Applications

Antitumor Properties

2-(Isopropylthio)-1,3-benzothiazol-6-amine derivatives exhibit potent antitumor properties. A prodrug of this compound, specifically 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was found to be effective against human mammary carcinoma cell lines in vivo. The prodrug's efficacy in retarding the growth of breast and ovarian xenograft tumors was also notable, suggesting its potential suitability for clinical evaluation (Bradshaw et al., 2002).

Pharmacological and Biological Activities

Benzothiazole derivatives, including the 2-(Isopropylthio)-1,3-benzothiazol-6-amine, are known for their wide range of pharmacological and biological activities. These compounds have demonstrated potent anti-inflammatory and anti-bacterial activities. The synthesis of these derivatives involves a series of reactions, starting with the preparation of 6-substituted-1,3-benzothiazol-2-amine and culminating in various compounds with significant biological activities (Hunasnalkar et al., 2010), (Chidrawar, 2016).

Corrosion Inhibition Properties

Benzothiazole derivatives, including this compound, have shown promising results in corrosion inhibition, particularly for metals like steel. The relationship between their electronic properties and their performance as corrosion inhibitors has been extensively studied, revealing that their inhibitive efficiency can be correlated with certain electronic parameters (Behzadi & Forghani, 2017).

Neuroprotective Potential

Derivatives of 2-(Isopropylthio)-1,3-benzothiazol-6-amine, specifically amidine, thiourea, and guanidine derivatives, have shown promise as neuroprotective agents. These compounds have demonstrated significant attenuation of neuronal injury in vitro and possess antioxidant properties, suggesting potential usefulness in treating brain diseases (Anzini et al., 2010).

Antimicrobial and Antioxidant Activities

Newly synthesized benzothiazole derivatives have exhibited notable antioxidant and antibacterial activities. For instance, benzothiazolopyridine derivatives were found to be potent antioxidant agents, showing stronger activity compared to ascorbic acid in some cases. Additionally, these compounds demonstrated growth inhibition against certain Gram-positive bacteria, indicating their potential as antimicrobial agents (Arafat et al., 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-propan-2-ylsulfanyl-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S2/c1-6(2)13-10-12-8-4-3-7(11)5-9(8)14-10/h3-6H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWKRIDCORWNAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(S1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylthio)-1,3-benzothiazol-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)